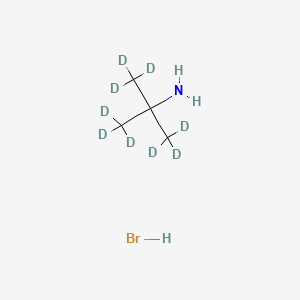

Telmisartan-d7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

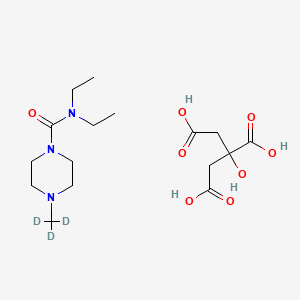

Telmisartan-d7 is a deuterium labeled Telmisartan . Telmisartan is an angiotensin II receptor blocker (ARB) used in the management of hypertension . It works by blocking a substance in the body that causes blood vessels to tighten. As a result, telmisartan relaxes the blood vessels, which lowers blood pressure and increases the supply of blood and oxygen to the heart .

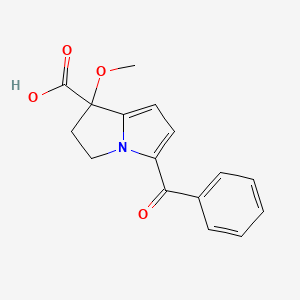

Synthesis Analysis

An efficient synthesis of Telmisartan involves a cross coupling of 4-formylphenylboronic acid with 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline as the key step .

Molecular Structure Analysis

The molecular structure of Telmisartan can be found in various scientific resources .

Chemical Reactions Analysis

The key chemical reaction in the synthesis of Telmisartan involves a cross coupling of 4-formylphenylboronic acid with 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline . Another study mentions a Suzuki cross-coupling reaction between advanced intermediates as a crucial step in the synthesis process .

Physical And Chemical Properties Analysis

Telmisartan is a poorly-water-soluble drug, which hinders its permeation through lipid bilayers in humans . More detailed physical and chemical properties can be found in various scientific resources .

Applications De Recherche Scientifique

Enhancement of Solubility and Dissolution Rate

Telmisartan is a potent antihypertensive drug with very poor aqueous solubility, especially in pH ranging from 3 to 9 (i.e., biological fluids) that results in poor bioavailability . Researchers have aimed to improve Telmisartan’s solubility and dissolution rates without the need for expensive multistep procedures, and without inclusion of alkalinizers . This study adopted the use of surface solid dispersions (SSDs) employing superdisintegrants, hydrophilic polymers, and combined carriers including a superdisintegrant with a hydrophilic polymer .

Neuronal Ionic Effects

Telmisartan, a non-peptide blocker of the angiotensin II type 1 receptor, is a widely used antihypertensive agent . However, its neuronal ionic effects and how they potentially affect neuronal network excitability remain largely unclear . With the aid of patch-clamp technology, the effects of Telmisartan on membrane ion currents present in hippocampal neurons were investigated .

Treatment of Covid-19 Patients

Telmisartan has been used in the treatment of Covid-19 patients . More importantly, mortality at day 30 after randomization was reduced in the Telmisartan-treated group . To evaluate the involvement of RAS in systemic inflammation and clinical evolution of hospitalized Covid-19 patients, this protocol was designed using Telmisartan, an AT1 receptor blocker .

Mécanisme D'action

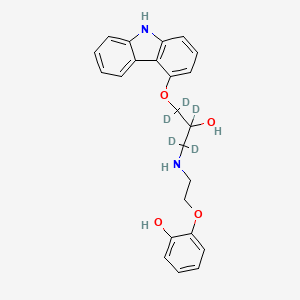

Target of Action

Telmisartan-d7, like Telmisartan, is a potent antagonist of the angiotensin II type 1 receptor (AT1) . The AT1 receptor is a primary target of Telmisartan-d7, and it plays a crucial role in the regulation of blood pressure .

Mode of Action

Telmisartan-d7 binds to the AT1 receptors with high affinity, causing inhibition of the action of angiotensin II on vascular smooth muscle . This binding is reversible and selective to the receptors in vascular smooth muscle and the adrenal gland . The result of this interaction is a reduction in arterial blood pressure .

Biochemical Pathways

Telmisartan-d7 affects the angiotensin II pathway, leading to a reduction in vasoconstriction and aldosterone secretory effects . It also has PPAR-gamma agonistic properties that could potentially confer beneficial metabolic effects . In addition, Telmisartan increases eNOS production by stimulation of the PPAR-γ signaling pathway . It also inhibits the production of reactive oxygen species via AT1 receptor, which is associated with suppression of NAD(P)H oxidase subunit expression .

Pharmacokinetics

Telmisartan-d7, like Telmisartan, follows nonlinear pharmacokinetics over the dose range of 20 mg to 160 mg . Both the maximum concentration (Cmax) and the area under the curve (AUC) present greater than proportional increases at higher doses . With once-daily dosing, Telmisartan-d7 has trough plasma concentrations of about 10% to 25% of peak plasma concentrations .

Action Environment

The action of Telmisartan-d7 can be influenced by various environmental factors. For instance, combination with potassium preparations or potassium-sparing diuretics could cause hyperkalemia (excessive potassium levels) . Furthermore, the neuronal ionic effects of Telmisartan-d7 and how they potentially affect neuronal network excitability remain largely unclear . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of Telmisartan-d7.

Safety and Hazards

Orientations Futures

Telmisartan is a widely used angiotensin receptor blocker with distinct pharmacokinetic and pharmacodynamic properties. Due to its long duration of action, it compares favorably with other angiotensin receptor blockers . Latest data from clinical trials and newest research regarding telmisartan will be reviewed in future studies .

Propriétés

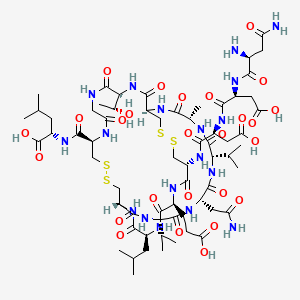

| { "Design of the Synthesis Pathway": "The synthesis of Telmisartan-d7 involves the incorporation of seven deuterium atoms into the Telmisartan molecule. This can be achieved by introducing deuterated starting materials in the synthesis pathway.", "Starting Materials": [ "Deuterated benzaldehyde-d7", "Deuterated 4'-bromo-2'-fluorobiphenyl-d7", "Deuterated 2-nitrobenzoic acid-d7", "Deuterated methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate-d7", "Deuterated triethylamine-d15", "Deuterated acetic acid-d4", "Deuterated thionyl chloride-d1", "Deuterated sodium hydroxide-d4", "Deuterated ethanol-d6" ], "Reaction": [ "Step 1: Synthesis of intermediate A - Deuterated 4'-bromo-2'-fluorobiphenyl-d7", "Reaction: Deuterated benzaldehyde-d7 is reacted with deuterated 4'-bromo-2'-fluorobiphenyl in the presence of deuterated triethylamine-d15 to form intermediate A", "Step 2: Synthesis of intermediate B - Deuterated 2-nitrobenzoic acid-d7", "Reaction: Deuterated 2-nitrobenzoyl chloride is reacted with deuterated acetic acid-d4 in the presence of deuterated thionyl chloride-d1 to form intermediate B", "Step 3: Synthesis of intermediate C - Deuterated methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate-d7", "Reaction: Deuterated methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is reacted with intermediate B in the presence of deuterated sodium hydroxide-d4 to form intermediate C", "Step 4: Synthesis of Telmisartan-d7", "Reaction: Intermediate A and C are reacted in the presence of deuterated ethanol-d6 to form Telmisartan-d7" ] } | |

Numéro CAS |

1794754-60-1 |

Nom du produit |

Telmisartan-d7 |

Formule moléculaire |

C33H30N4O2 |

Poids moléculaire |

521.672 |

Nom IUPAC |

2-[2,3,5,6-tetradeuterio-4-[[4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzoic acid |

InChI |

InChI=1S/C33H30N4O2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39)/i3D3,14D,15D,16D,17D |

Clé InChI |

RMMXLENWKUUMAY-ZENCXJLOSA-N |

SMILES |

CCCC1=NC2=C(C=C(C=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C5=NC6=CC=CC=C6N5C)C |

Synonymes |

4’-[(1,4’-Dimethyl-2’-propyl[2,6’-bi-H-benzimidazol]-1’-yl)methyl][1,1’-biphenyl]-2-carboxylic Acid-d7; Micardis-d7; Pritor-d7; 4’-[[4-Methyl-6-(1-methyl-2-benzimidazolyl)-2-propyl-1-benzimidazolyl]methyl]-2-biphenylcarboxylic Acid-d7; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-[2-(2-Tetrahydropyranyloxy)ethyl]ureido]thiophene-2-carboxylic Acid](/img/structure/B586323.png)